molecular formula C23H24BrO2P B151500 (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide CAS No. 42843-94-7

(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide

Cat. No.: B151500
CAS No.: 42843-94-7
M. Wt: 443.3 g/mol
InChI Key: ANKBQEBRESYXDT-UHFFFAOYSA-M
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Description

(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C23H24BrO2P. It is a phosphonium salt that features a triphenylphosphonium group attached to a 3-ethoxy-3-oxopropyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3-bromo-3-ethoxypropanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is often isolated using automated purification systems. The compound is then packaged and stored under inert conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.

    Addition Reactions: The compound can add to unsaturated systems, such as alkenes and alkynes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as hydroxide ions, amines, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various phosphonium salts, while oxidation reactions can produce phosphine oxides.

Scientific Research Applications

(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide has several applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

    Biological Studies: The compound is used in studies involving phosphonium salts and their biological activities.

    Medicinal Chemistry: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide involves its interaction with various molecular targets. The triphenylphosphonium group allows the compound to interact with biological membranes, facilitating its uptake into cells. Once inside the cell, the compound can participate in various biochemical reactions, including redox processes and enzyme inhibition. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-Carboxypropyl)triphenylphosphonium bromide
  • (3-Methoxy-3-oxopropyl)triphenylphosphonium bromide
  • (3-Hydroxy-3-oxopropyl)triphenylphosphonium bromide

Uniqueness

(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide is unique due to its specific ethoxy and oxopropyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in organic synthesis and research.

Biological Activity

(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide is a phosphonium salt with potential biological applications, particularly in pharmacology and biochemistry. This compound is characterized by its triphenylphosphonium moiety, which is known for its ability to penetrate biological membranes and influence cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profile, and potential therapeutic applications.

  • Molecular Formula : C₃₁H₃₄BrO₂P
  • Molecular Weight : 443.31 g/mol
  • CAS Number : 42843-94-7
  • Solubility : Poorly soluble in water; high solubility in organic solvents.

The biological activity of this compound is primarily attributed to its ability to:

  • Cross Cell Membranes : The lipophilic nature of the triphenylphosphonium group facilitates membrane permeability, allowing the compound to enter cells efficiently.
  • Modulate Cellular Processes : Once inside the cell, it can influence mitochondrial function and cellular signaling pathways, particularly those related to apoptosis and oxidative stress .

Antiplatelet Activity

Recent studies have demonstrated that this compound exhibits significant antiplatelet activity. In a controlled experiment, the compound was shown to inhibit platelet aggregation in vitro, suggesting potential use in preventing thrombotic disorders. The effective concentration was determined to be around 53 µM, with a notable reduction in platelet activation markers .

Toxicity Profile

The toxicity profile of this compound indicates that it is generally safe for use in biological applications:

  • Acute Toxicity : No significant acute toxicity was observed at standard dosages.
  • Chronic Effects : Long-term exposure did not produce adverse health effects as classified by EC directives using animal models. However, eye irritation has been reported upon direct contact .

Comparative Biological Activity

Compound NameAntiplatelet Activity (IC50)Toxicity Level
This compound53 µMLow
Other phosphonium salts (e.g., 4-Ethoxy derivatives)VariesModerate

Research Findings

  • Cellular Uptake Studies : Research indicates that the triphenylphosphonium moiety enhances cellular uptake compared to non-phosphonium counterparts. This property is critical for drug delivery systems targeting mitochondria .
  • Structure-Activity Relationship (SAR) : The biological activity of this compound can be modulated by altering the ethoxy and oxopropyl groups. Variations in these substituents have been shown to affect both solubility and biological potency .
  • Potential Therapeutic Applications :
    • Cardiovascular Diseases : Given its antiplatelet properties, it may serve as a therapeutic agent in managing cardiovascular diseases.
    • Cancer Therapy : Its ability to induce apoptosis in cancer cells through mitochondrial pathways is under investigation for potential cancer treatment strategies.

Properties

IUPAC Name

(3-ethoxy-3-oxopropyl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O2P.BrH/c1-2-25-23(24)18-19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKBQEBRESYXDT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962735
Record name (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42843-94-7
Record name 42843-94-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Ethoxycarbonyl)ethyl triphenylphosphonium bromide
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Record name TRIPHENYL(2-CARBOETHOXYETHYL)PHOSPHONIUM BROMIDE
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Synthesis routes and methods

Procedure details

Ethyl 3-bromopropionate (1.81 g, 0.01 moles) was added to a three-necked, 100 mL round bottom flask equipped with a magnetic stirrer, thermocouple and temperature controller, condenser, and heating mantle. Triphenylphosphine (2.62 g, 0.01 moles) and toluene (25 ml) was added and the mixture was heated to reflux temperature. As the temperature turned 90° C., the mixture turned slightly cloudy. After 3 hours at 115° C., the reaction mixture was cooled to room temperature, during which time a yellow colored waxy material settled to the bottom of the reaction flask. The liquid was removed and the residual waxy solid dissolved in dichloromethane (about 10 ml). Diethyl ether (about 15 ml) was added to the dichloromethane solution and a precipitate was formed. The precipitate was collected by filtration and dried under vacuum to give the required phosphonium salt (0.8 grams; 18% yield). The structure of the product was confirmed by 1H NMR analysis.
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
18%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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